For-Ala-Gly-Ser-Glu-OH
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Overview
Description
For-Ala-Gly-Ser-Glu-OH is a pentapeptide composed of the amino acids formyl-alanine, glycine, serine, and glutamic acid. Peptides like this compound are essential in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of For-Ala-Gly-Ser-Glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: The formyl-alanine is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid (glycine) is coupled using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for serine and glutamic acid.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
For-Ala-Gly-Ser-Glu-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the hydroxyl group of serine.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Reagents like carbodiimides for coupling reactions.
Major Products
Hydrolysis: Produces individual amino acids or smaller peptide fragments.
Oxidation: Results in oxidized amino acid residues.
Substitution: Yields modified peptides with altered functional groups.
Scientific Research Applications
For-Ala-Gly-Ser-Glu-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of For-Ala-Gly-Ser-Glu-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Ala-Gly-Ser: A tripeptide composed of alanine, glycine, and serine.
Gly-Ser-Glu: A tripeptide composed of glycine, serine, and glutamic acid.
Ala-Gly-Glu: A tripeptide composed of alanine, glycine, and glutamic acid.
Uniqueness
For-Ala-Gly-Ser-Glu-OH is unique due to its specific sequence and the presence of the formyl group on alanine. This modification can influence the peptide’s stability, solubility, and biological activity, making it distinct from other similar peptides.
Biological Activity
For-Ala-Gly-Ser-Glu-OH is a peptide that consists of four amino acids: phenylalanine (For), alanine (Ala), glycine (Gly), serine (Ser), and glutamic acid (Glu). This compound is of interest due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound through various studies and findings.
1. Antioxidant Activity
Antioxidant activity is crucial for neutralizing free radicals in biological systems, which can cause oxidative stress and contribute to various diseases. Studies have demonstrated that peptides similar to this compound exhibit significant antioxidant properties.
- DPPH Radical Scavenging Assay : The antioxidant capacity of peptides is often evaluated using the DPPH assay, where lower IC50 values indicate higher antioxidant activity. For instance, compounds with electron-donating groups like –OH showed IC50 values ranging from 25–55 µg/mL, outperforming standards such as ascorbic acid (45–55 µg/mL) and gallic acid (50–65 µg/mL) .
2. Anti-inflammatory Activity
The anti-inflammatory properties of peptides are essential for developing therapeutic agents against chronic inflammatory diseases. Research has shown that peptides containing amino acids such as glutamic acid can inhibit pro-inflammatory pathways.
- Inhibition of Enzymatic Activity : A study indicated that peptides designed from α-glutamic acid scaffolds inhibited enzymes like ADAMTS-4 and ADAMTS-5, which are involved in inflammatory processes. One compound achieved an IC50 value of 0.8 µM against ADAMTS-5, showcasing the potential of glutamic acid-containing peptides in reducing inflammation .
3. Antimicrobial Activity
Antimicrobial peptides (AMPs) are vital in combating bacterial infections. The structure and composition of AMPs significantly influence their effectiveness.
- Membrane Disruption Mechanism : Peptides similar to this compound can disrupt bacterial membranes, leading to cell lysis. The presence of hydrophobic amino acids enhances this activity, making them effective against a range of pathogens .
4. Case Studies and Research Findings
Several studies have investigated the biological activities of peptides related to this compound:
- Study on Bioactive Peptides : A comprehensive review highlighted the diverse bioactivities of food-derived peptides, including antioxidative, anti-inflammatory, and antimicrobial effects. These findings support the potential applications of this compound in functional foods and pharmaceuticals .
- Peptide Synthesis and Evaluation : Research on synthesized peptides derived from aspartic and glutamic acids revealed enhanced antioxidant properties when conjugated with various moieties. The incorporation of functional groups significantly improved their biological activities .
5. Conclusion
This compound exhibits promising biological activities that could be harnessed for therapeutic applications. Its antioxidant, anti-inflammatory, and antimicrobial properties make it a valuable candidate for further research in drug development and functional food applications. Future studies should focus on elucidating the precise mechanisms of action and optimizing its structure for enhanced efficacy.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-formamidopropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O9/c1-7(16-6-20)12(24)15-4-10(21)17-9(5-19)13(25)18-8(14(26)27)2-3-11(22)23/h6-9,19H,2-5H2,1H3,(H,15,24)(H,16,20)(H,17,21)(H,18,25)(H,22,23)(H,26,27)/t7-,8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTWSAMSPAJZLQ-CIUDSAMLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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